molecular formula C13H16ClN3O2S B2507006 2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide CAS No. 2411275-75-5

2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide

Cat. No.: B2507006
CAS No.: 2411275-75-5
M. Wt: 313.8
InChI Key: WMYQEGZOLNURDX-UHFFFAOYSA-N
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Description

2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide is a synthetic organic compound that features a thiophene ring and an oxadiazole moiety. These structural components are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.

    Oxadiazole derivatives: Such as 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, which has shown antimicrobial activity.

Uniqueness

2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide is unique due to its combination of a thiophene ring and an oxadiazole moiety, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-3-6-17(13(18)9(2)14)8-11-15-16-12(19-11)10-5-4-7-20-10/h4-5,7,9H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQEGZOLNURDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NN=C(O1)C2=CC=CS2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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